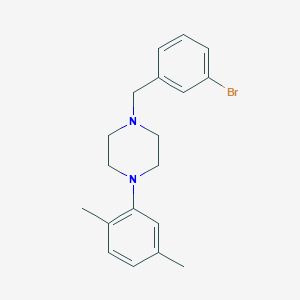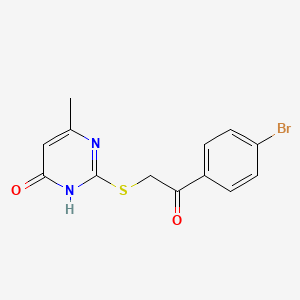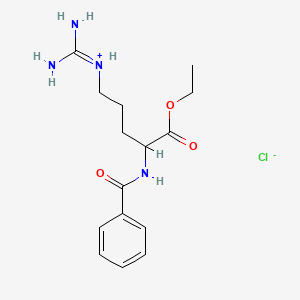![molecular formula C29H39N3O6 B6039369 [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid](/img/structure/B6039369.png)
[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes piperazine and piperidine rings, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of piperazine and piperidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethoxyphenyl and phenylpropyl groups, which are introduced through nucleophilic substitution or other organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2.C2H2O4/c1-2-32-26-13-7-6-12-25(26)29-19-21-30(22-20-29)27(31)24-14-17-28(18-15-24)16-8-11-23-9-4-3-5-10-23;3-1(4)2(5)6/h3-7,9-10,12-13,24H,2,8,11,14-22H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJANOLQMACGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)CCCC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-piperazinecarboxylate trifluoroacetate](/img/structure/B6039287.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6039295.png)
![3-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6039304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)
![3-(benzyloxy)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6039330.png)

![N-[4-[(4-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B6039357.png)

![N,N-dimethyl-2-[4-(3-thienylcarbonyl)-2-morpholinyl]ethanamine](/img/structure/B6039367.png)
![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-METHOXYPHENYL)METHANONE](/img/structure/B6039371.png)

![Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B6039380.png)
![5-fluoro-2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6039384.png)
![N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6039386.png)
